molecular formula C14H16ClNO4 B6634540 2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid

2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid

Cat. No. B6634540
M. Wt: 297.73 g/mol
InChI Key: VLORXIPHBMCZQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid, also known as CM-352, is a synthetic compound that belongs to the class of morpholino acetic acid derivatives. It has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. In

Mechanism of Action

The exact mechanism of action of 2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. Specifically, 2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a key role in regulating gene expression and cell growth. In addition, 2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid has been shown to have several biochemical and physiological effects. In cancer cells, 2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In addition, 2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential use in the prevention of metastasis. In inflammatory cells, 2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid has been shown to inhibit the production of pro-inflammatory cytokines, leading to the suppression of inflammation. Furthermore, 2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid has been shown to have neuroprotective effects, including the reduction of oxidative stress and the inhibition of neuroinflammation.

Advantages and Limitations for Lab Experiments

One advantage of 2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid is its potent anti-cancer and anti-inflammatory activity, making it a promising candidate for the development of new therapeutic agents. Another advantage is its relatively low toxicity, as it has been shown to have minimal side effects in animal studies. However, one limitation of 2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of 2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid and its potential side effects.

Future Directions

There are several future directions for the study of 2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid. One direction is the development of more potent and selective analogs of 2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid, which could improve its therapeutic efficacy and reduce potential side effects. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid, including its absorption, distribution, metabolism, and excretion in vivo. Furthermore, the potential use of 2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid in combination with other therapeutic agents, such as chemotherapy drugs or immunotherapy, should be explored. Finally, the development of novel drug delivery systems for 2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid could improve its solubility and bioavailability, leading to better therapeutic outcomes.

Synthesis Methods

The synthesis of 2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid involves several steps, including the reaction of 3-chloro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with morpholine in the presence of a base to yield the final product. The purity and yield of 2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid can be improved by using appropriate purification techniques such as column chromatography.

Scientific Research Applications

2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. In addition, 2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, 2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid has been shown to have neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

2-[4-(3-chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO4/c1-9-11(3-2-4-12(9)15)14(19)16-5-6-20-10(8-16)7-13(17)18/h2-4,10H,5-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLORXIPHBMCZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=O)N2CCOC(C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid

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